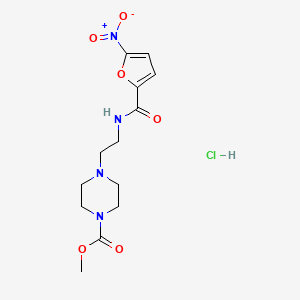
4-(4-Acetylphenoxy)-N-(cyanomethyl)-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related benzamide compounds often involves complex reactions including condensation, cyclization, and functional group transformations. For instance, compounds with similar structures have been synthesized through reactions such as the aza-Wittig reaction, carbodiimide-mediated ring closure, and enol-induced ring interconversion, demonstrating a domino process for the synthesis of benzoxazines (Fresneda et al., 2007).
Molecular Structure Analysis
Molecular structure analysis of similar compounds involves advanced techniques like FT-IR, NMR, and X-ray diffraction studies. For example, the structure of 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed using these methods, providing insights into the vibrational wavenumbers, hyperpolarizability, and molecular electrostatic potential maps, which are crucial for understanding the electronic and structural characteristics of the compound (Raju et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving benzamide compounds can lead to various products depending on the reactants and conditions. For instance, the aza-Wittig reaction can result in the formation of carbodiimides, which further undergo ring closure and rearrangement to yield benzoxazines. Such transformations highlight the reactivity and versatility of these compounds in synthetic chemistry (Fresneda et al., 2007).
Physical Properties Analysis
The physical properties, such as solubility, of related compounds have been studied extensively. For example, the solubility of 4-aminobenzamide in various solvents was determined, and the data were modeled using different equations to understand the solvation behavior and thermodynamics of dissolution. This information is vital for predicting the behavior of similar compounds in different environments (Ouyang et al., 2019).
Scientific Research Applications
Synthesis and Characterization of Novel Materials
One application of related chemical structures involves the synthesis and characterization of new aromatic polyimides. These materials were created using novel diamines, including ones similar to the structure of interest, polymerized with different dianhydrides through solution or two-step polymerization reactions. The resulting polymers exhibited solubility in organic solvents and showed thermal stability with degradation temperatures ranging widely, indicating their potential use in high-performance materials due to their notable thermal and solubility properties (Butt et al., 2005).
Advanced Organic Synthesis Techniques
In organic synthesis, compounds with similar structures have been utilized in complex synthesis processes. For instance, a study demonstrated the preparation of 4-Methylene-4 H-3,1-benzoxazines through reactions involving iminophosphorane, highlighting innovative pathways in organic chemistry that could be relevant for the synthesis or modification of the compound (Fresneda et al., 2007).
Investigation of Solubility and Modeling
The solubility of related compounds, such as 4-aminobenzamide, has been measured and modeled in various solvents, providing insights into the physical properties that could be relevant for the compound . Understanding the solubility and thermodynamic behavior is crucial for the application of these compounds in drug formulation and material science (Ouyang et al., 2019).
Exploration of Antimicrobial Activities
Another area of interest is the investigation of antimicrobial activities of compounds, such as the synthesis from caffeine of a mixed N-heterocyclic carbene-silver acetate complex, which showed activity against resistant respiratory pathogens. This indicates the potential for compounds with similar functional groups to be explored for antimicrobial or medicinal chemistry applications (Kascatan-Nebioglu et al., 2006).
Environmental Degradation Studies
The degradation pathways of analogs of methcathinone in alkaline solutions have been studied, highlighting the chemical stability and degradation products of these compounds under various conditions. Such research is pertinent for environmental and forensic science, shedding light on the fate of chemical compounds in nature and their detectability after disposal or illicit use (Tsujikawa et al., 2012).
Mechanism of Action
Target of Action
It is known that this compound is used in the synthesis of antibody-drug conjugates (adcs) . ADCs typically target cancer cells that have high expression of internalizing antigens .
Mode of Action
The compound, as part of an ADC, binds to its target antigen on the cancer cell surface. Once bound, the ADC is internalized into the cancer cell, where the cytotoxic payload is released . The ADC containing the acid-cleavable 4-(4-acetylphenoxy)butanoic acid (AcBut) linker, which includes our compound, results in potent growth inhibition in cancer cells . The importance of acid-mediated linker cleavage for the effectiveness of the ADC is indicated .
Pharmacokinetics
The linker’s stability in plasma and its solubility can affect the bioavailability of the drug .
Result of Action
The result of the action of this compound, as part of an ADC, is the potent growth inhibition of cancer cells . This is achieved through the release of the cytotoxic drug within the cancer cell, leading to cell death .
Action Environment
The action, efficacy, and stability of this compound, as part of an ADC, can be influenced by various environmental factors. These include the expression level of the target antigen on the cancer cell surface, the efficiency of antigen internalization, and the intracellular conditions that allow for the release of the cytotoxic drug .
Safety and Hazards
properties
IUPAC Name |
4-(4-acetylphenoxy)-N-(cyanomethyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-13(21)14-3-7-16(8-4-14)23-17-9-5-15(6-10-17)18(22)20(2)12-11-19/h3-10H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGGWMQAWKHKFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)N(C)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(1,3-Benzodioxol-5-ylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2481300.png)
![N-[cyano(2,4-difluorophenyl)methyl]-4-fluoro-2-nitrobenzamide](/img/structure/B2481301.png)

![Tert-butyl 6-[2-(prop-2-enoylamino)ethylcarbamoyl]-1,4-oxazepane-4-carboxylate](/img/structure/B2481304.png)

![methyl 3-(3-chlorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2481309.png)
![Methyl 2-[4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acetate](/img/structure/B2481312.png)

![1-[(2S)-2-aminopropyl]pyrrolidin-2-one hydrochloride](/img/no-structure.png)

![2-[2-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2481317.png)